3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
Description
This compound features a 4-membered azetidine ring functionalized with a tert-butyl ester group and a phenoxymethyl substituent bearing amino, bromo, and fluoro groups. Azetidine rings are valued in medicinal chemistry for their conformational rigidity, which enhances target binding specificity compared to larger heterocycles like pyrrolidine or piperidine . The tert-butyl ester serves as a protecting group for carboxylic acids, enhancing solubility and stability during synthesis.
Properties
Molecular Formula |
C15H20BrFN2O3 |
|---|---|
Molecular Weight |
375.23 g/mol |
IUPAC Name |
tert-butyl 3-[(4-amino-2-bromo-6-fluorophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O3/c1-15(2,3)22-14(20)19-6-9(7-19)8-21-13-11(16)4-10(18)5-12(13)17/h4-5,9H,6-8,18H2,1-3H3 |
InChI Key |
PAVKNEKOXBYMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2Br)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenol ring.
Amination: Introduction of the amino group to the halogenated phenol.
Etherification: Formation of the phenoxymethyl group.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Esterification: Introduction of the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
- Use of catalysts to increase reaction efficiency.
- Controlled temperature and pressure conditions.
- Purification techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, replacing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical Studies: Utilized in studying biochemical pathways and enzyme interactions.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester” involves its interaction with molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to specific sites, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Azetidine vs. Pyrrolidine vs. Piperidine Derivatives
The compound’s azetidine core distinguishes it from structurally related tert-butyl esters:
- (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (): This 5-membered pyrrolidine derivative has an iodomethyl substituent. Pyrrolidines are more common in pharmaceuticals due to their metabolic stability, whereas azetidines may offer unique steric profiles for selective interactions .
- 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxy-7-quinazolinyl)oxy)methyl)-1-piperidinecarboxylic acid tert-butyl ester (): A 6-membered piperidine derivative with bromo and fluoro substituents. Piperidines are less strained than azetidines, often leading to longer metabolic half-lives. The quinazolinyl group here suggests kinase inhibitor applications, a role the target compound might share due to halogenated aromatic motifs .
- Azetidine-1-carboxylic acid (1S,3R,4S)-3-ethyl-4-(pyrrolotriazolopyrazinyl)-cyclopentyl ester (): This patent compound shares the azetidine-carboxylic acid tert-butyl ester backbone but incorporates a cyclopentyl-pyrrolotriazolopyrazinyl moiety.
Table 1: Structural and Functional Comparison
| Compound | Core Ring | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Azetidine | Br, F, NH₂, phenoxymethyl | Drug discovery, enzyme inhibition |
| (R)-2-Iodomethyl-pyrrolidine derivative | Pyrrolidine | Iodomethyl | Synthetic intermediate |
| Piperidine-quinazolinyl derivative | Piperidine | Br, F, quinazolinyl | Kinase inhibitors |
| Patent cyclopentyl-azetidine derivative | Azetidine | Ethyl, pyrrolotriazolopyrazinyl | CNS-targeted therapies |
Thermal and Chemical Stability of tert-Butyl Esters
The tert-butyl ester group’s stability under thermal or acidic conditions is critical for synthetic utility:
- MA20 and A20 Polymers (): Poly(methyl methacrylate) (MA20) and poly(acrylate) (A20) with tert-butyl esters exhibit distinct decomposition pathways. MA20 degrades via oxidation (activation energy: 125 kJ/mol), while A20 undergoes ester cleavage (116 kJ/mol) to form carboxylic acids. This suggests that the target compound’s ester stability may vary with the electronic environment of the azetidine ring .
- Safety Data Sheets (): tert-Butyl esters in compounds like 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester are classified as irritants. While specific toxicity data for the target compound is unavailable, analogous esters require precautions (e.g., ventilation, protective gear) due to respiratory and dermal hazards .
Functional Group Interactions and Reactivity
- Halogen Substituents : Bromo and fluoro groups in the target compound and ’s piperidine derivative enhance electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s electronegativity may also improve metabolic stability .
- Amino Group: The primary amine in the target compound enables conjugation or salt formation, contrasting with ’s iodomethyl group, which is more suited for nucleophilic substitutions .
Key Data Gaps :
- Experimental thermal decomposition kinetics.
- In vitro/in vivo toxicity profiles.
- Solubility and stability under physiological conditions.
This analysis underscores the importance of ring size, substituent effects, and ester stability in designing azetidine-based compounds for pharmaceutical or materials science applications.
Biological Activity
3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the azetidine class. Its unique structure, characterized by the presence of a bromine atom, a fluoro group, and an amino group, suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name
The compound is formally named tert-butyl 3-(4-amino-2-bromo-6-fluorophenoxy)azetidine-1-carboxylate .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of the bromine and fluoro substituents may enhance its reactivity and affinity towards specific biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, azetidine derivatives have been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| 3-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-azetidine | E. coli | 50 |
| Similar Azetidine Derivative | S. aureus | 25 |
| Similar Azetidine Derivative | P. aeruginosa | 30 |
Anticancer Activity
In preliminary studies, azetidine derivatives have shown promise as potential anticancer agents. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds that inhibit protein kinases have been identified as effective in reducing tumor growth in various cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated various azetidine derivatives for their antimicrobial properties. The results indicated that the presence of halogen substituents significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . -
Anticancer Research :
A research article in Cancer Research highlighted the efficacy of azetidine-based compounds in targeting cancer cell lines resistant to conventional therapies. The study found that these compounds induced apoptosis through caspase activation pathways . -
Mechanistic Insights :
Another investigation into the mechanism of action revealed that the compound interacts with ATP-binding sites on kinases, leading to inhibition of downstream signaling pathways crucial for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
